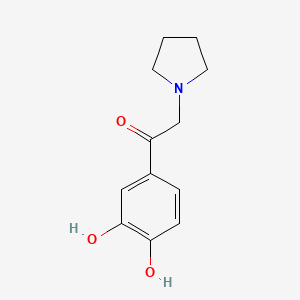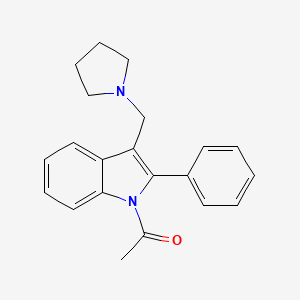
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure combining an indole core with a phenyl group and a pyrrolidine moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine moiety can be introduced via a Mannich-type reaction, where the indole is reacted with formaldehyde and pyrrolidine . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Scientific Research Applications
1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl)ethanone involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The pyrrolidine moiety enhances its binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-(1H-Indol-3-yl)ethanone: Lacks the phenyl and pyrrolidine groups, resulting in different biological activities.
1-(2-Phenyl-1H-indol-3-yl)ethanone: Similar structure but without the pyrrolidine moiety, affecting its interaction with biological targets.
1-(1H-Indol-3-yl)-2-(pyrrolidin-1-yl)ethanone: Contains the pyrrolidine group but lacks the phenyl group, leading to variations in its chemical and biological properties.
Properties
CAS No. |
120239-57-8 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[2-phenyl-3-(pyrrolidin-1-ylmethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C21H22N2O/c1-16(24)23-20-12-6-5-11-18(20)19(15-22-13-7-8-14-22)21(23)17-9-3-2-4-10-17/h2-6,9-12H,7-8,13-15H2,1H3 |
InChI Key |
NNESKQXSXLDBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


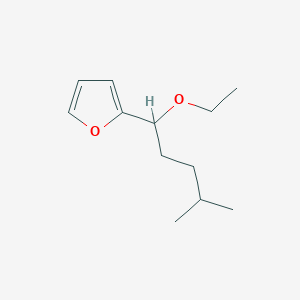
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
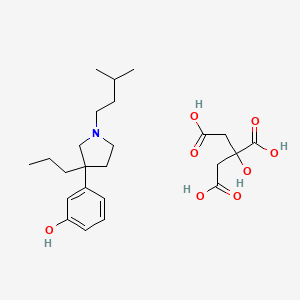
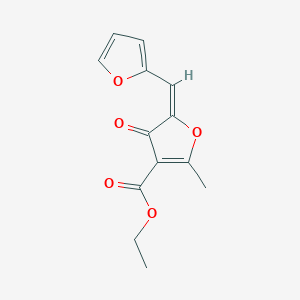
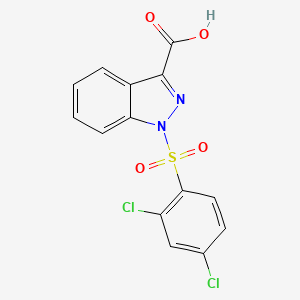
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
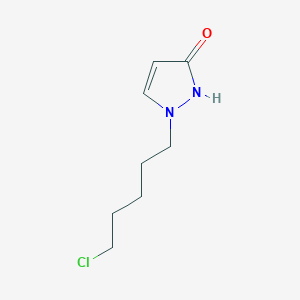
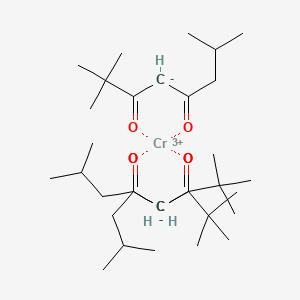
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
